1-(3-Nitrophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

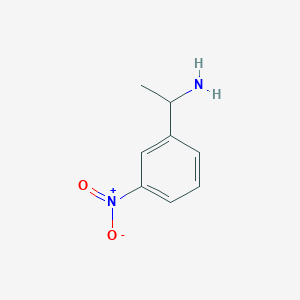

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIBPONLEKDCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Nitrophenyl)ethanamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(3-Nitrophenyl)ethanamine, a pivotal chiral building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, structural features, spectroscopic profile, and established synthetic routes. Furthermore, it explores its applications as a critical intermediate and outlines essential safety and handling protocols, grounding all claims in authoritative references.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a benzene ring substituted with a nitro group at the meta-position and an aminoethyl group.[1] The presence of a chiral center at the alpha-carbon of the ethylamine side chain means the compound exists as two distinct enantiomers: (R)-1-(3-Nitrophenyl)ethanamine and (S)-1-(3-Nitrophenyl)ethanamine. This chirality is fundamental to its utility in the synthesis of stereospecific pharmaceuticals.[2]

The core structure consists of three key functional groups:

-

Aromatic Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the benzene ring towards electrophilic substitution and influences the molecule's overall electronic properties and reactivity.

-

Primary Amine (-NH₂): This nucleophilic group is the primary site for a wide range of chemical transformations, making it a versatile handle for building more complex molecules.

-

Chiral Center: The stereogenic carbon atom allows for the development of enantiomerically pure compounds, a critical requirement in modern pharmacology.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3][4] |

| Molecular Weight | 166.18 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline solid | |

| Boiling Point | 268 °C | |

| Storage Condition | 2-8°C, protect from light | [3] |

| Solubility | Soluble in water and some organic solvents | |

| CAS Number | 90271-37-7 (racemate), 297730-25-7 ((S)-enantiomer) | [3][5] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methine proton (CH), the amine protons (NH₂), and the methyl protons (CH₃). The aromatic region typically shows complex splitting patterns due to the meta-substitution. The chiral proton on the ethylamine side chain appears as a quartet, coupled to the adjacent methyl group.[6][7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the six aromatic carbons (with the carbon attached to the nitro group being significantly downfield), the chiral methine carbon, and the methyl carbon.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), N-H stretching of the primary amine (around 3300-3400 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M+) corresponding to its molecular weight (166.18), along with characteristic fragmentation patterns.

Synthesis and Manufacturing

This compound is typically synthesized from commercially available precursors. One common and illustrative method involves the reduction of an oxime derived from 1-(3-nitrophenyl)ethanone. This multi-step process is a cornerstone of its production and highlights fundamental organic transformations.

Workflow: Synthesis via Oxime Reduction

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis of Racemic this compound

This protocol describes a representative synthesis. Causality: The choice of a two-step process (oximation followed by reduction) is often preferred for its high yield and selectivity, avoiding side reactions that can occur with direct amination methods.

Step 1: Formation of 1-(3-Nitrophenyl)ethanone Oxime [9]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 eq) and a base such as sodium acetate (~1.5 eq) to the solution. The base is crucial as it liberates the free hydroxylamine from its hydrochloride salt, enabling it to react with the ketone.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. The oxime product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude oxime is often sufficiently pure for the next step.

Step 2: Reduction of the Oxime to the Amine

-

Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1-(3-nitrophenyl)ethanone oxime (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Reagent Addition: Cool the suspension in an ice bath. Cautiously add a reducing agent like sodium borohydride (NaBH₄, ~3-4 eq) portion-wise. Rationale: The portion-wise addition is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas. Catalytic hydrogenation (H₂ over Pd/C) is an alternative industrial method.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the oxime.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of water, followed by an acidic workup (e.g., with dilute HCl) to neutralize excess borohydride and hydrolyze borate esters.

-

Extraction: Basify the aqueous solution with NaOH to deprotonate the amine hydrochloride salt, liberating the free amine. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude amine can be further purified by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing.

Applications in Drug Development and Chemical Synthesis

This compound, particularly its enantiomerically pure forms, is a valuable intermediate in the pharmaceutical and fine chemical industries.[2]

-

Chiral Auxiliary and Building Block: Its primary application is as a precursor for the synthesis of more complex chiral molecules. The amine group provides a reactive site for coupling reactions, while the inherent chirality directs the stereochemical outcome of subsequent transformations.

-

Pharmaceutical Intermediates: It serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). The nitrophenyl moiety can be a pharmacophore itself or can be further modified, for example, by reducing the nitro group to an aniline, which opens up a different set of synthetic possibilities.[2][10]

-

Dye and Agrochemical Synthesis: The structural motifs present in this compound are also found in certain classes of dyes and agrochemicals, making it a relevant intermediate in those fields as well.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[11][12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][14] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly.[13][14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][12] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[13][15] For long-term stability, especially for the enantiopure forms, storage at reduced temperatures (2-8°C) and protection from light is recommended.[3]

-

Hazards: The compound may cause skin, eye, and respiratory irritation.[2][16]

This guide serves as a foundational resource for understanding the critical aspects of this compound. By synthesizing its chemical properties, structural details, and practical applications, it aims to support the innovative work of researchers and developers in the chemical and pharmaceutical sciences.

References

-

(S)-1-(3-Nitrophenyl)ethanamine. (2024). ChemBK. [Link]

-

(R)-1-(3-Nitrophenyl)ethanamine hydrochloride. (2024). ChemBK. [Link]

-

This compound | C8H10N2O2. (n.d.). PubChem, National Institutes of Health. [Link]

-

Safety Data Sheet - 2-(4-Nitrophenyl)ethylamine hydrochloride. (2025). Fisher Scientific. [Link]

-

Supplementary Data - Spectral data for 2-nitro-1-(3-nitrophenyl)ethanol. (n.d.). The Royal Society of Chemistry. [Link]

-

¹H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). (n.d.). ResearchGate. [Link]

-

(S)-1-(3-Nitrophenyl)ethanol Spectra. (n.d.). SpectraBase. [Link]

- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. (2018).

-

A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Taylor & Francis Online. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

Sources

- 1. This compound | C8H10N2O2 | CID 591996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. (R)-1-(3-NITROPHENYL)ETHANAMINE [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(90271-37-7) 1H NMR spectrum [chemicalbook.com]

- 7. This compound hydrochloride(92259-19-3) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.es [fishersci.es]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. fluorochem.co.uk [fluorochem.co.uk]

A-Technical-Guide-to-the-Synthesis-of-1-(3-Nitrophenyl)ethanamine-from-3-nitroacetophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)ethanamine is a critical chiral building block in pharmaceutical synthesis. This guide provides a comprehensive technical overview of its synthesis from 3-nitroacetophenone, focusing on the widely employed method of direct reductive amination. We will explore the mechanistic underpinnings of this transformation, present a detailed, field-tested experimental protocol, and compare alternative synthetic strategies. This document is intended to serve as a practical resource for laboratory chemists, process developers, and researchers in the field of medicinal chemistry, offering insights into reaction optimization, safety, and scalability.

Introduction: Strategic Importance of this compound

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules and pharmaceuticals. Among these, this compound serves as a valuable intermediate, providing a strategic scaffold for the introduction of a chiral ethylamine side chain onto an aromatic core. The nitro group offers a versatile functional handle, readily reduced to an aniline derivative, which can then be further functionalized through various C-N bond-forming reactions. This versatility makes it a key component in the synthesis of numerous drug candidates and approved medicines.

The conversion of a ketone, such as 3-nitroacetophenone, to a primary amine is a fundamental transformation in organic synthesis. Reductive amination stands out as one of the most efficient methods for this purpose, involving the in-situ formation of an imine from the ketone and an ammonia source, followed by its immediate reduction to the corresponding amine. This one-pot procedure is often preferred due to its operational simplicity and favorable atom economy.[1]

Mechanism and Rationale of Reductive Amination

The direct reductive amination of 3-nitroacetophenone proceeds through a two-step sequence within a single reaction vessel:

-

Imine Formation: The reaction initiates with the nucleophilic attack of an ammonia equivalent (e.g., from ammonium formate or aqueous ammonia) on the electrophilic carbonyl carbon of 3-nitroacetophenone. This forms an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the corresponding imine. The equilibrium of this step is often driven forward by the removal of water.

-

Hydride Reduction: A reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine C=N bond. This reduction step is irreversible and forms the final primary amine product.

Diagram of the Reductive Amination Mechanism

Caption: General mechanism for the reductive amination of a ketone to a primary amine.

Choice of Amine and Reducing Agent

The selection of the ammonia source and the reducing agent is critical for achieving high yield and purity.

-

Ammonia Source: Ammonium formate (HCOONH₄) is a highly effective choice as it can serve as both the nitrogen source and the hydrogen source in transfer hydrogenation reactions.[2] Alternatively, aqueous or methanolic ammonia can be used. An excess of the ammonia source is typically required to drive the imine formation equilibrium.[3]

-

Reducing Agent:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is effective for reducing imines without affecting the nitro group.[4] It is relatively inexpensive and easy to handle, making it a common choice in laboratory settings.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Raney Nickel). While highly effective, it requires specialized high-pressure equipment and care must be taken to avoid reduction of the nitro group.

-

Transfer Hydrogenation: This approach uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a transition metal catalyst (e.g., Iridium or Rhodium complexes).[1][5] This method offers a safer and often more chemoselective alternative to using hydrogen gas.[6]

-

Detailed Experimental Protocol: Reductive Amination using Ammonium Formate and Palladium Catalyst

This protocol describes a robust and scalable procedure for the synthesis of this compound via catalytic transfer hydrogenation.

Materials and Reagents:

-

3-Nitroacetophenone (1.0 eq)

-

Ammonium formate (5.0 eq)

-

10% Palladium on carbon (Pd/C) (5 mol%)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitroacetophenone (1.0 eq) and methanol (10 mL per gram of ketone). Stir the mixture until the ketone is fully dissolved.

-

Addition of Reagents: Add ammonium formate (5.0 eq) to the solution, followed by the careful addition of 10% Pd/C (5 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Work-up - Solvent Removal and Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. To the resulting residue, add deionized water and dichloromethane. Transfer the mixture to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining ammonium formate and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure amine, typically as a yellow oil or liquid.[7]

Alternative Synthetic Routes and Comparative Analysis

While reductive amination is a primary method, other strategies exist for this transformation.

-

The Leuckart-Wallach Reaction: This classical method involves heating the ketone with ammonium formate or formamide at high temperatures (>180 °C).[3][8] A key drawback is the frequent formation of an N-formylated byproduct, which requires a separate hydrolysis step to yield the free amine.[9] Modern catalytic versions of this reaction can proceed at lower temperatures (50-70 °C).[1]

-

Asymmetric Synthesis: For the synthesis of enantiomerically pure this compound, asymmetric methods are employed. These can involve the diastereoselective reduction of a chiral imine intermediate or the use of chiral catalysts in the hydrogenation step.[10][11]

Comparative Data of Synthetic Methods

| Method | Reducing/Amine Source | Temperature | Advantages | Disadvantages |

| Catalytic Transfer Hydrogenation | Ammonium Formate / Pd/C or Ir/Rh catalyst | 60-80 °C | High chemoselectivity, mild conditions, operational simplicity.[5][6] | Catalyst cost and removal. |

| Sodium Borohydride Reduction | Ammonia / NaBH₄ | 0-25 °C | Inexpensive, readily available reagents, good for small scale.[4] | Stoichiometric waste, potential for side reactions. |

| Leuckart-Wallach Reaction | Ammonium Formate / Formic Acid | >180 °C (classical) | Simple, no catalyst required.[3] | High temperatures, formation of N-formyl byproduct, often lower yields.[1] |

| High-Pressure Hydrogenation | Ammonia / H₂ / Raney Ni | 25-80 °C | High yields, scalable. | Requires specialized high-pressure equipment, safety concerns. |

Troubleshooting and Safety Considerations

Troubleshooting:

-

Low Yield: Incomplete reaction can be due to inactive catalyst or insufficient heating. Ensure the catalyst is fresh and the reaction is maintained at the appropriate temperature. Low yields can also result from the formation of the secondary amine byproduct; using a large excess of the ammonia source can help minimize this.[3]

-

Product Purity: The primary impurity is often unreacted starting material or the corresponding alcohol from direct ketone reduction.[4] Careful monitoring by TLC and proper purification are essential.

-

Over-reduction: Strong reducing agents or harsh conditions can lead to the reduction of the nitro group to an amine.[12] Using chemoselective methods like transfer hydrogenation with specific catalysts can prevent this.[13]

Safety Precautions:

-

Palladium on Carbon: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care and do not allow it to dry on the filter paper.

-

Solvents: Methanol and dichloromethane are flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Ammonium Formate: Can be irritating to the skin and eyes. Avoid inhalation of dust.

Conclusion

The synthesis of this compound from 3-nitroacetophenone via reductive amination is a highly efficient and versatile transformation. The catalytic transfer hydrogenation method, in particular, offers a safe, scalable, and chemoselective route to this valuable pharmaceutical intermediate. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can reliably produce this key building block in high yield and purity, facilitating the development of novel therapeutics.

References

- Fast reductive amination by transfer hydrogenation "on water". PubMed, 18 Mar. 2013, pubmed.ncbi.nlm.nih.gov/23497871/.

-

Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry, .

- Crossley, F. S., and M. L. Moore. "STUDIES ON THE LEUCKART REACTION." Journal of Organic Chemistry, 1 Nov. 1944, pubs.acs.org/doi/abs/10.1021/jo01187a013.

-

A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool IT Services, 31 Aug. 2010, .

-

Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Chemistry Portal, .

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI, 29 Jan. 2023, .

-

One-Pot Transfer Hydrogenation Reductive Amination of Aldehydes and Ketones by Iridium Complexes “on Water”. ResearchGate, .

-

Leuckart–Wallach Reaction. ResearchGate, .

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal, .

-

Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. National Institutes of Health (NIH), 29 Nov. 2024, .

-

Synthesis routes of (R)-1-(3-nitrophenyl)ethanol. Benchchem, .

- The selective reduction of meta- (and para-) nitroacetophenone. ACS Publications, pubs.acs.org/doi/abs/10.1021/ed065pA74.

-

Chemoselectivity in the Reduction of 3-Nitroacetophenone. Ambeed.com, .

- CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE. European Patent Office, 1 Jan. 2020, data.epo.

- Synthesis of 3-nitroacetophenone. IS MUNI, is.muni.cz/el/med/podzim2014/C2021/um/C2021-4.pdf.

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Amherst, .

- An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace, typeset.

- Synthetic method for 3-aminoacetophenone. Patsnap, patsnap.

-

Nitroacetophenone Synthesis Lab Report. Bartleby.com, .

-

(S)-1-(3-Nitrophenyl)ethan-1-amine. ChemScene, .

-

1-(3-NITRO-PHENYL)-ETHYLAMINE. CymitQuimica, .

-

Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. Elsevier, .

-

This compound synthesis. ChemicalBook, .

- Asymmetric synthesis of piperidines using the nitro-Mannich reaction. UCL Discovery, discovery.ucl.ac.uk/id/eprint/10116892/.

- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry (RSC Publishing), pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc00921a.

- Asymmetric synthesis of phenylisopropylamines. Google Patents, patents.google.

-

Asymmetric synthesis of piperidines using the nitro-Mannich reaction. ResearchGate, .

-

1-(3-nitrophenyl)ethan-1-amine hydrochloride. Santa Cruz Biotechnology, .

-

(R)-1-(3-Nitrophenyl)ethanamine hydrochloride. BLDpharm, .

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Fast reductive amination by transfer hydrogenation "on water" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(3-NITRO-PHENYL)-ETHYLAMINE | CymitQuimica [cymitquimica.com]

- 8. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. iris.unito.it [iris.unito.it]

- 11. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 12. Chemoselectivity in the Reduction of 3-Nitroacetophenone | Ambeed [ambeed.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-1-(3-Nitrophenyl)ethanamine: A Chiral Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of (S)-1-(3-Nitrophenyl)ethanamine, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, applications in asymmetric synthesis, and analytical methods for quality control, with the aim of providing a self-validating system of protocols and insights grounded in scientific literature.

Core Compound Identification and Properties

(S)-1-(3-Nitrophenyl)ethanamine is a chiral primary amine that serves as a versatile intermediate in the synthesis of more complex, enantiomerically pure molecules. Its structure incorporates a stereocenter at the benzylic position, a nucleophilic amino group, and an electron-withdrawing nitro group on the aromatic ring, offering multiple avenues for chemical modification.

Chemical and Physical Data Summary

The fundamental properties of (S)-1-(3-Nitrophenyl)ethanamine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 297730-25-7 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 136-139 °C (hydrochloride salt) | [2] |

| Boiling Point | 268 °C (hydrochloride salt) | [2] |

| Solubility | Soluble in water and some organic solvents (as hydrochloride salt) | [2] |

| Purity | Typically ≥98% | [1] |

Synthesis of Enantiomerically Pure (S)-1-(3-Nitrophenyl)ethanamine

The most common and efficient method for the synthesis of (S)-1-(3-Nitrophenyl)ethanamine is the asymmetric transfer hydrogenation of its prochiral precursor, 3'-nitroacetophenone. This method is favored for its operational simplicity and the high enantioselectivities that can be achieved.

Mechanism of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation involves the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, mediated by a transition metal catalyst bearing a chiral ligand. The chiral ligand creates a stereochemically defined environment around the metal center, forcing the hydride transfer to occur on one face of the prochiral ketone, thus leading to the formation of one enantiomer of the corresponding alcohol in excess. The alcohol is then converted to the amine.

Sources

Solubility profile of 1-(3-Nitrophenyl)ethanamine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Nitrophenyl)ethanamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and practical methodologies required by researchers, scientists, and drug development professionals. We delve into the physicochemical properties of this compound, apply theoretical models for solubility prediction, and provide detailed, field-proven protocols for accurate experimental measurement. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter for process development, formulation, and purification in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility

This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-tumor and analgesic drugs. Its molecular architecture, featuring an aromatic ring, a basic amine group, and a polar nitro group, presents a unique and interesting case for solubility studies. The solubility of an intermediate like this is not merely a physical constant; it is a critical process parameter that dictates the choice of reaction solvents, dictates purification strategies such as crystallization, and ultimately impacts process efficiency, yield, and cost. An improperly chosen solvent can lead to poor reaction kinetics, difficult product isolation, and the generation of impurities. Therefore, a thorough understanding of its solubility profile is paramount for robust and scalable chemical processes.

Physicochemical Properties of this compound

A molecule's structure dictates its properties and, by extension, its solubility. The key to predicting solubility lies in understanding the intermolecular forces the solute and solvent can engage in.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ | Indicates a relatively small molecule. |

| Molecular Weight | 166.18 g/mol | Moderate molecular size.[1][2] |

| Structure | Contains a non-polar benzene ring, a polar nitro group (-NO₂), and a basic primary amine (-NH₂) capable of hydrogen bonding. | |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | Suggests significant polarity, primarily from the nitro and amine groups.[1] |

| logP (Octanol-Water Partition Coefficient) | 1.6145 | A positive logP indicates a preference for lipophilic (non-polar) environments over water, but the value is moderate, suggesting some affinity for polar solvents.[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Can donate a proton in a hydrogen bond.[1] |

| Hydrogen Bond Acceptors | 3 (2 from -NO₂, 1 from -NH₂) | Can accept protons in hydrogen bonds.[1] |

The structure suggests a molecule with a dual nature: the phenyl ring provides non-polar character, while the nitro and amine groups provide significant polarity and hydrogen bonding capability. This duality means its solubility will be highly dependent on the specific nature of the organic solvent.

Theoretical Solubility Prediction: A Predictive Framework

Before embarking on extensive experimental work, theoretical models can provide valuable guidance for solvent selection.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3]

-

Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in dipole-dipole interactions and hydrogen bonding. The polar nitro group and the hydrogen-bonding amine group of this compound should promote solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weaker London dispersion forces. The benzene ring of the solute will favor interaction with these solvents.

-

Prediction: this compound is expected to show moderate to good solubility in polar to moderately polar organic solvents (like alcohols and ketones) and lower solubility in highly non-polar aliphatic solvents (like hexane). Toluene, being aromatic, may show enhanced solubility due to π-π stacking interactions with the solute's benzene ring.

The diagram below illustrates this conceptual relationship.

Caption: Intermolecular interactions guiding solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[4]

While experimentally determined HSP values for this compound are unavailable, they can be estimated using group contribution methods. For the purpose of this guide, we can infer its likely characteristics based on its structure and compare them to known solvent values. The presence of the nitro and amine groups will contribute significantly to the δP and δH values.

Table 2: Hansen Solubility Parameters for Select Solvents (for comparison)

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

|---|---|---|---|

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

Data sourced from publicly available HSP tables.

Expected Profile for this compound:

-

δD: Moderate, due to the aromatic ring (likely 17-19).

-

δP: High, due to the very polar nitro group (likely >10).

-

δH: High, due to the amine group's ability to hydrogen bond (likely >10).

Based on this, solvents like acetone, ethanol, and methanol are predicted to be better solvents than toluene or hexane. For instance, the mole fraction solubility of the structurally similar compound 1-(3-nitrophenyl)ethanone was found to be highest in acetone, followed by ethyl acetate, toluene, and then alcohols, with cyclohexane being the poorest solvent.[5] This provides a strong empirical basis for our predictions.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining the solubility of a solid compound in organic solvents.

Isothermal Saturation Method (Gravimetric Analysis)

This is the gold-standard method for determining equilibrium solubility. It involves creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute by evaporating the solvent.[6]

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Small glass vials with tight-sealing caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Analytical balance (±0.1 mg)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The visual presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath (e.g., set to 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Gentle agitation is crucial.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully draw a known volume of the clear supernatant into a syringe and pass it through a syringe filter into a second, clean, pre-weighed vial. This step must be performed quickly to prevent temperature changes.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum desiccator can be used for volatile or heat-sensitive solvents.

-

Final Weighing: Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + dry residue) - (Mass of empty vial)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of supernatant collected) * 100

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for the Isothermal Saturation Method.

The Influence of Temperature

For most solid solutes dissolving in liquid solvents, solubility is an endothermic process and therefore increases with temperature.[7] This relationship is often exponential.[8][9] When developing a solubility profile, it is highly recommended to perform measurements at multiple temperatures (e.g., 298.15 K, 308.15 K, 318.15 K) to understand this dependency. This data is crucial for designing crystallization processes, where yield is determined by the difference in solubility between a high temperature and a low temperature.[8]

Data Summary and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing the results, facilitating easy comparison across different solvents and conditions.

Table 3: Experimentally Determined Solubility of this compound

| Solvent | Temperature (K) | Solubility (g / 100 mL) | Solubility (mol / L) | Mole Fraction (x) |

|---|---|---|---|---|

| e.g., Methanol | 298.15 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| e.g., Methanol | 308.15 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| e.g., Acetone | 298.15 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| e.g., Toluene | 298.15 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| e.g., Hexane | 298.15 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Interpretation: The collected data should be analyzed by comparing the results with the theoretical predictions. For example, one would expect the solubility in methanol and acetone to be significantly higher than in hexane. Any deviations from the expected trend based on polarity and HSP can provide deeper insights into specific solute-solvent interactions, such as strong hydrogen bonding or steric effects.

Conclusion

This guide has established a comprehensive approach for defining the solubility profile of this compound. By integrating theoretical predictions based on its physicochemical properties with rigorous experimental protocols, researchers can generate the high-quality, reliable data essential for successful process development and drug discovery. The methodologies outlined herein provide a robust framework for solvent screening, process optimization, and the fundamental understanding of solute-solvent interactions critical to the work of chemical and pharmaceutical scientists.

References

- 1. kinampark.com [kinampark.com]

- 2. kinampark.com [kinampark.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanamine: Synthesis, Resolution, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-nitrophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical and chemical synthesis. The document delves into the historical context of its development, details robust synthetic methodologies for its preparation, and explores techniques for the resolution of its enantiomers. Furthermore, this guide elucidates the compound's physicochemical properties and its applications as a key building block in the synthesis of high-value molecules, particularly in the realm of drug discovery. This work is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction and Historical Context

The advent of medicinal chemistry has been intrinsically linked to the exploration of novel chemical entities that can interact with biological systems to elicit therapeutic effects.[1] Aromatic nitro compounds, in particular, have a long and storied history in drug discovery, often serving as versatile intermediates or possessing intrinsic biological activity.[2][3] The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2]

While a singular, seminal paper marking the "discovery" of this compound is not readily identifiable in the historical literature, its emergence can be understood within the broader context of the development of synthetic methodologies for chiral amines and the increasing interest in nitrophenyl derivatives as pharmaceutical building blocks in the 20th century.[4][5] The Leuckart reaction, discovered by Rudolf Leuckart in 1885, provided one of the earliest methods for the reductive amination of ketones and aldehydes, laying the groundwork for the synthesis of a wide array of amines.[6][7] The subsequent refinement of reductive amination techniques, along with the development of methods for chiral resolution, has made enantiomerically pure amines like the (R)- and (S)-enantiomers of this compound accessible for stereoselective synthesis.[8][9]

Physicochemical and Spectroscopic Properties

This compound is a chiral primary amine with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[10] It typically appears as a liquid.[11] The presence of a stereocenter at the α-carbon imparts chirality to the molecule, leading to the existence of two enantiomers: (R)-1-(3-nitrophenyl)ethanamine and (S)-1-(3-nitrophenyl)ethanamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [10] |

| Molecular Weight | 166.18 g/mol | [10] |

| Appearance | Liquid | [11] |

| CAS Number (Racemate) | 90271-37-7 | [10] |

| CAS Number ((S)-enantiomer) | 297730-25-7 | [12] |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR | Resonances for the six aromatic carbons (two of which are quaternary), the methine carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, N-O stretching of the nitro group, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis of Racemic this compound

The most common and industrially scalable method for the synthesis of racemic this compound is the reductive amination of 3-nitroacetophenone. This transformation can be achieved through various protocols, with the Leuckart reaction being a classic and effective approach.

Leuckart Reductive Amination

The Leuckart reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[6] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding primary amine.[13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

-

Heating: Heat the reaction mixture to 160-185 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, add a 20% solution of hydrochloric acid to the reaction mixture and reflux for 3-5 hours to hydrolyze the intermediate formamide.

-

Work-up: Cool the mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution.

-

Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: The high temperature is necessary to drive the reaction, which involves the dehydration to the imine and the subsequent reduction. The acidic workup is crucial for the hydrolysis of the N-formyl intermediate that is often formed.

Figure 1: Simplified workflow of the Leuckart reaction for the synthesis of this compound.

Chiral Resolution of this compound

For many pharmaceutical applications, a single enantiomer of a chiral compound is required. Therefore, the resolution of racemic this compound is a critical step. Two common methods for achieving this are diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid, to form a pair of diastereomeric salts.[14] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[15]

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free amine.

-

Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Causality Behind Experimental Choices: The choice of solvent is critical as it influences the solubility difference between the diastereomeric salts. Slow cooling promotes the formation of larger, purer crystals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 9. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 12. chemscene.com [chemscene.com]

- 13. scispace.com [scispace.com]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

Guide to the Stability and Storage of 1-(3-Nitrophenyl)ethanamine: Ensuring Integrity from Bench to Clinic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Chemical Integrity

1-(3-Nitrophenyl)ethanamine is a chiral primary amine and a valuable building block in medicinal chemistry and synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents. The presence of a stereocenter, a reactive primary amine, and an electron-withdrawing nitro group on an aromatic ring endows the molecule with a unique chemical profile. However, these same features also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides a comprehensive overview of the factors influencing the stability of this compound, offering field-proven protocols and the scientific rationale behind them to ensure its chemical purity, enantiomeric integrity, and overall quality for research and development applications.

Physicochemical Profile and Inherent Stability Characteristics

To understand the stability of this compound, one must first appreciate the interplay of its constituent functional groups: the aromatic ring, the nitro group, and the chiral ethylamine substituent.

-

The Aromatic Nitro Group: The nitro group is strongly electron-withdrawing, which has a significant impact on the molecule's reactivity. This property generally makes the benzene ring resistant to oxidative degradation and electrophilic attack.[1][2] However, nitroaromatic compounds can be susceptible to reduction and are known to be thermally sensitive, with the potential for exothermic decomposition at elevated temperatures.[3][4][5]

-

The Primary Amine: The ethylamine moiety is a nucleophilic and basic center. This functional group is prone to oxidation and can react with various electrophiles. For instance, primary amines can react with atmospheric carbon dioxide to form carbamates and are incompatible with acids, acid chlorides, and acid anhydrides.[6]

-

The Chiral Center: The stereocenter at the alpha-carbon of the ethylamine group is of paramount importance in pharmaceutical applications. Conditions that could lead to racemization, such as exposure to strong bases or high temperatures, must be rigorously avoided to maintain the compound's enantiomeric purity. The long-term stability of chiral molecules is a critical consideration in drug development.[7][8]

The combination of these groups results in a molecule that is generally stable under controlled conditions but possesses clear vulnerabilities that dictate its proper handling and storage.

Key Factors Influencing Degradation and Instability

The long-term integrity of this compound is contingent on mitigating exposure to several key environmental and chemical factors.

Temperature

Thermal stress is a primary concern for many organic nitro compounds.[3] While stable at recommended storage temperatures, elevated temperatures can provide the activation energy needed to initiate decomposition pathways.

-

Causality: Increased thermal energy can lead to the cleavage of weaker bonds or accelerate reactions with atmospheric components. For nitro compounds, excessive heat can trigger highly exothermic, and in some cases, violent decomposition.[3]

-

Field Insight: In a drug development setting, even minor thermal excursions during shipping or storage can lead to the formation of impurities that may be difficult to detect and remove, potentially compromising downstream experiments and regulatory filings.

Light Exposure

Several suppliers explicitly recommend protecting this compound from light.[9]

-

Causality: Aromatic compounds, particularly those with nitro groups, can absorb UV light. This energy absorption can promote electrons to an excited state, leading to photolytic degradation. Potential photochemical reactions include cleavage of the N-C bond or reactions involving the nitro group, leading to the formation of colored impurities.[10]

-

Protocol Validation: The use of amber glass vials or storage in light-proof containers is a simple yet critical step. When handling the material on the bench, minimizing exposure to direct overhead lighting is a prudent measure.

Atmospheric Conditions: Oxygen and Moisture

An inert atmosphere is frequently recommended for the storage of this compound and its hydrochloride salt.[11][12][13]

-

Oxygen: The primary amine group is susceptible to oxidation. Atmospheric oxygen can, over time, lead to the formation of corresponding imines, oximes, or other oxidative degradation products. This process can be accelerated by light and trace metal impurities.

-

Moisture: The compound is a primary amine and thus basic. It can absorb moisture from the air, which can hydrolyze sensitive functionalities or act as a medium for reactive impurities. For the hydrochloride salt version, moisture can affect the solid-state properties of the material.

Chemical Incompatibility

Understanding chemical incompatibilities is fundamental to safe storage and handling.

-

Acids and Strong Oxidizers: As a base, this compound will react exothermically with acids. Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.

-

Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines. This is a particular concern if the compound is stored in an environment where solvent vapors (e.g., acetone) may be present.

-

Incompatible Materials: SDS information highlights incompatibility with acids, acid chlorides, and acid anhydrides.[6]

Recommended Storage and Handling Protocols

A multi-faceted approach to storage is required to preserve the integrity of this compound. The following protocols synthesize recommendations from multiple suppliers and are grounded in established chemical principles.

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Refrigerate (4°C) or store in a cool place. | Minimizes thermal degradation and slows down potential side reactions. | [9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the amine group and reaction with atmospheric CO2. | [11][12][13] |

| Light | Protect from light. | Avoids photolytic degradation pathways common to aromatic nitro compounds. | [9] |

| Container | Use a tightly sealed, appropriate container (e.g., amber glass vial with a PTFE-lined cap). | Prevents exposure to air and moisture. Amber glass blocks UV light. | [14][15] |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental contact with reactive substances. | [14][16] |

Step-by-Step Handling Protocol for Aliquoting and Use

-

Equilibration: Before opening, allow the container to equilibrate to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever possible, handle the material in an inert atmosphere glovebox or use a nitrogen/argon blanket in a fume hood.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid using tools that may have trace contaminants.

-

Resealing: Promptly and securely reseal the container after dispensing. If the container has been opened multiple times, consider flushing the headspace with an inert gas before resealing.

-

Documentation: Log the date of receipt and each date the container is opened. This provides a handling history that can be crucial if stability issues arise.

Workflow for Stability Assessment and Quality Control

Ensuring the long-term viability of this compound in a research or GMP environment requires a proactive stability monitoring program. This workflow acts as a self-validating system to guarantee material quality.

Caption: Decision workflow for ensuring the integrity of this compound.

Analytical Methodologies for Purity Assessment

-

Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the chemical purity of aromatic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a typical starting point.

-

Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure upon receipt. Mass Spectrometry (MS) confirms the molecular weight.

-

Enantiomeric Purity: Chiral HPLC is essential for verifying the enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of chiral amines.[17] The choice of mobile phase (normal phase vs. reverse phase) will depend on the specific column and compound characteristics.

Conclusion

The chemical and enantiomeric stability of this compound is not an inherent property but a state that must be actively maintained. By understanding its fundamental chemical vulnerabilities—namely the potential for oxidation of the amine, the thermal sensitivity of the nitro group, and susceptibility to photolytic degradation—researchers can implement robust storage and handling protocols. Adherence to the guidelines outlined in this document, including refrigerated storage under an inert, light-protected environment and a systematic approach to stability monitoring, will ensure the integrity of this critical reagent, thereby safeguarding the validity and reproducibility of experimental results in discovery and development pipelines.

References

-

ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from ChemicalBook.[14]

-

ChemScene. (n.d.). (S)-1-(3-Nitrophenyl)ethan-1-amine. Retrieved from ChemScene.[9]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.[1]

-

BLDpharm. (n.d.). (R)-1-(3-Nitrophenyl)ethanamine hydrochloride. Retrieved from BLDpharm.[11]

-

Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(5), 331–333.[3]

-

ChemicalBook. (n.d.). This compound hydrochloride CAS#: 92259-19-3. Retrieved from ChemicalBook.[12]

-

Biosynth. (2019). Safety Data Sheet. Retrieved from Biosynth.[16]

-

CHEM-GUIDE. (n.d.). Chemical properties of aromatic nitrocompounds. Retrieved from CHEM-GUIDE.[2]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from Chemistry LibreTexts.[4]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from Wikipedia.[5]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(4-Nitrophenyl)ethylamine hydrochloride. Retrieved from Fisher Scientific.[6]

-

Creamer, J. S., et al. (2019). Stability of Reagents used for Chiral Amino Acid Analysis during Spaceflight Missions in High-Radiation Environments. Astrobiology, 19(10).[7]

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(3-Nitrophenyl)ethanol. Retrieved from AK Scientific, Inc.[15]

-

Angene Chemical. (2025). Safety Data Sheet - (R)-1-(4-Nitrophenyl)ethanamine hydrochloride. Retrieved from Angene Chemical.[13]

-

ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. Retrieved from ResolveMass Laboratories Inc.[10]

-

Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Retrieved from Daicel Chiral Technologies.[17]

-

Mamos, P., et al. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 7(5), 4769–4778.[8]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHEM-GUIDE: Chemical properties of aromatic nitrocompounds [chem-guide.blogspot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. 1037092-07-1|(R)-1-(3-Nitrophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 12. This compound hydrochloride CAS#: 92259-19-3 [m.chemicalbook.com]

- 13. angenechemical.com [angenechemical.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. biosynth.com [biosynth.com]

- 17. chiraltech.com [chiraltech.com]

A Comprehensive Guide to the Theoretical Analysis of 1-(3-Nitrophenyl)ethanamine's Molecular Structure

Abstract: 1-(3-Nitrophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical and organic synthesis, serving as a versatile building block for more complex molecules.[1] A profound understanding of its three-dimensional structure, electronic properties, and vibrational behavior is paramount for predicting its reactivity, stability, and intermolecular interactions. This technical guide provides a robust framework for the theoretical investigation of this compound using quantum chemical calculations. We delineate a comprehensive methodology rooted in Density Functional Theory (DFT) and Hartree-Fock (HF) methods, detailing the procedural logic from initial geometry optimization to advanced spectroscopic analysis. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical modeling to elucidate the molecular characteristics of this and similar compounds.

Introduction: The Rationale for Theoretical Investigation

In modern chemical and pharmaceutical research, computational analysis serves as a powerful predictive tool, offering insights that complement and guide experimental work. For a molecule like this compound (C₈H₁₀N₂O₂), theoretical studies are indispensable.[2][3] They allow for the precise determination of the ground-state molecular geometry, conformational stability, and electronic charge distribution. Furthermore, these studies can predict spectroscopic signatures (FT-IR, FT-Raman, UV-Vis), which are crucial for material characterization.[4]

The presence of a chiral center, a flexible ethylamine side chain, and an electron-withdrawing nitro group on the phenyl ring creates a complex interplay of steric and electronic effects. Understanding these nuances is key to controlling its reactivity in synthesis and predicting its binding behavior in a biological context. This guide outlines a validated computational workflow to explore these properties in detail.

Foundational Computational Methodology

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The methodology described herein is based on widely accepted practices in the field, primarily utilizing Density Functional Theory (DFT), known for its excellent balance of accuracy and computational cost, and the foundational Hartree-Fock (HF) method for comparison.[5][6]

Experimental Protocol: A Step-by-Step Computational Workflow

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Conformational Search (Optional but Recommended): For molecules with rotatable bonds, a preliminary conformational search is performed using a lower-level theory (e.g., molecular mechanics) to identify low-energy conformers. The most stable conformer is then used for higher-level calculations.

-

Geometry Optimization:

-

The initial structure is subjected to full geometry optimization without any symmetry constraints.

-

This is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated high accuracy for organic molecules.[7]

-

A Pople-style basis set, such as 6-311++G(d,p), is employed. This set is robust, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively.

-

The optimization process is iterative, seeking the geometry that corresponds to the minimum potential energy on the potential energy surface.

-

-

Vibrational Frequency Calculation:

-

Following optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.

-

These calculated frequencies are used to simulate the infrared and Raman spectra and can be assigned to specific vibrational modes using Potential Energy Distribution (PED) analysis.[7]

-

-

Electronic and Spectroscopic Property Calculation:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.[9]

-

UV-Visible Spectra: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level to simulate the UV-Vis absorption spectrum.[8]

-

Visualization of the Computational Approach

The logical flow of the computational protocol is essential for ensuring a reproducible and self-validating system.

Caption: Computational workflow for theoretical analysis.

Anticipated Results and Discussion

Based on the established methodology, we can predict the key structural and electronic features of this compound.

Molecular Geometry

The geometry optimization will yield the most stable 3D conformation of the molecule. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be precisely determined. The flexible ethylamine side chain's orientation relative to the phenyl ring is of particular interest, as it governs the molecule's overall shape and steric profile.

Table 1: Predicted Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (ring) | ~1.39 Å |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-C (side chain) | ~1.53 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angles (°) | O-N-O (nitro) | ~124° |

| C-C-N (amine) | ~110° |

| Dihedral Angle (°) | C-C-C-N (side chain) | Conformation dependent |

Note: These values are representative and derived from typical results for similar functional groups.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical FT-IR and FT-Raman spectrum. The analysis of these spectra allows for the unambiguous assignment of absorption bands to specific molecular motions. This is crucial for experimental verification of the compound's identity and purity.[10]

Table 2: Key Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric/Symmetric Stretch | Amine (-NH₂) | 3400 - 3500 |

| C-H Aromatic Stretch | Phenyl Ring | 3050 - 3150 |

| C-H Aliphatic Stretch | Ethyl Group | 2850 - 3000 |

| N-O Asymmetric Stretch | Nitro (-NO₂) | ~1530 |

| N-O Symmetric Stretch | Nitro (-NO₂) | ~1350 |

| C=C Aromatic Stretch | Phenyl Ring | 1450 - 1600 |

Note: Calculated frequencies are often scaled by a factor (~0.96 for B3LYP) to better match experimental values.

Electronic Properties and Chemical Reactivity

The electronic properties reveal the molecule's reactivity profile.

-

HOMO-LUMO Analysis: The HOMO is expected to be localized on the phenyl ring and the amine group, which are the primary electron-donating regions. The LUMO will likely be centered on the electron-withdrawing nitro group. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic distribution. Negative potential (typically colored red) is anticipated around the oxygen atoms of the nitro group and the lone pair of the amine nitrogen, indicating these are prime sites for electrophilic attack. Positive potential (blue) will be found around the amine hydrogens and aromatic protons. This analysis is vital for predicting intermolecular interactions, such as hydrogen bonding, and reaction mechanisms.

Conclusion

The theoretical framework presented in this guide provides a comprehensive and scientifically rigorous approach to characterizing the molecular structure and properties of this compound. By employing DFT and associated computational methods, researchers can gain deep, atomistic-level insights into its geometry, vibrational modes, and electronic reactivity. This knowledge is invaluable for applications in drug design, where understanding ligand conformation and electronic character is crucial for predicting binding affinity, and in synthetic chemistry, for anticipating reaction pathways and stability. The synergy of these computational predictions with experimental data provides a powerful, validated system for advancing chemical research.

References

-

ChemBK. (S)-1-(3-Nitrophenyl)ethanamine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 591996, this compound. Available from: [Link]

-

Ivanova, B. B., & Arnaudov, M. G. (2003). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Analytical and Bioanalytical Chemistry, 375(8), 1246-1249. Available from: [Link]

-

Bharanidharan, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Archives in Chemical Research, 1(2). Available from: [Link]

- Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349272/

-

Al-Alshaikh, M. A., et al. (2016). Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. Journal of Molecular Structure, 1108, 624-637. Available from: [Link]

-

Bates, J. E., et al. (2022). Hartree-Fock density functional theory works through error cancellation for the interaction energies of halogen and chalcogen bonded complexes. ChemRxiv. Available from: [Link]

-

Johnson, B. G., Gill, P. M., & Pople, J. A. (1992). An Investigation of the Performance of a Hybrid of Hartree-Fock and Density Functional Theory. The Journal of Chemical Physics, 98(7), 5612-5626. Available from: [Link]

-

Mosquera, J., & Okon, P. (2013). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. arXiv preprint arXiv:1312.1642. Available from: [Link]

-

CAPPA. (2020). Spectroscopy. Available from: [Link]

-

El-Emam, A. A., et al. (2016). Quantum Chemical Studies On Molecular Structure and Reactivity Descriptors of Some P-Nitrophenyl Tetrathiafulvalenes by Density Functional Theory (DFT). International Journal of ChemTech Research, 9(5), 584-596. Available from: [Link]

-

Onchoke, K. K., & Parks, M. (2011). Experimental and theoretical study of vibrational spectra of 3-nitrofluoranthene. Journal of Molecular Structure, 999(1-3), 22-28. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C8H10N2O2 | CID 591996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cappa.ie [cappa.ie]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Chiral Resolution of Racemic Carboxylic Acids Using 1-(3-Nitrophenyl)ethanamine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides a detailed guide for the chiral resolution of racemic carboxylic acids utilizing 1-(3-Nitrophenyl)ethanamine as the resolving agent. The protocols and insights are designed for researchers, scientists, and professionals in drug development who require enantiomerically pure compounds.

Foundational Principles: The Art and Science of Diastereomeric Salt Crystallization

The separation of enantiomers, molecules that are non-superimposable mirror images of each other, is a critical challenge in the pharmaceutical industry.[1][2][3] Enantiomers often exhibit significantly different pharmacological and toxicological profiles.[3] The "classical method of resolution" via the formation of diastereomeric salts remains a cornerstone of large-scale chiral separations due to its cost-effectiveness and scalability.[1]